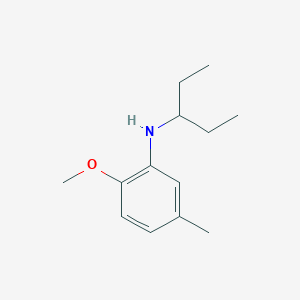
2-Methoxy-5-methyl-N-(pentan-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky substituent that can affect its reactivity and properties. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline typically involves the reaction of 2-methoxy-5-methylaniline with a suitable alkylating agent, such as 3-pentanone, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(pentan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-5-methyl-N-(pentan-3-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
- 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
2-Methoxy-5-methyl-N-(pentan-3-yl)aniline is unique due to its specific structural features, such as the methoxy and methyl groups on the aromatic ring and the pentan-3-yl substituent on the amine group. These features contribute to its distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-5-11(6-2)14-12-9-10(3)7-8-13(12)15-4/h7-9,11,14H,5-6H2,1-4H3 |
InChI Key |
GOOSLFYGYFSNGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


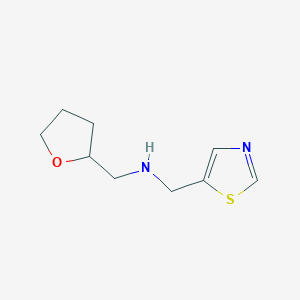
![3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13274630.png)
![(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13274641.png)
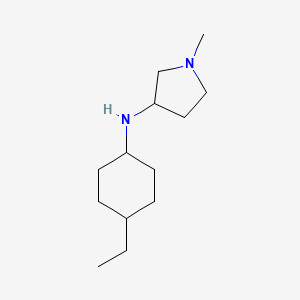

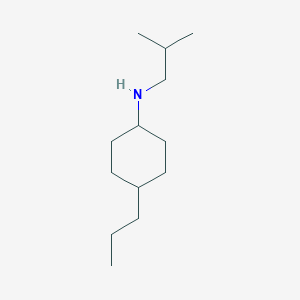
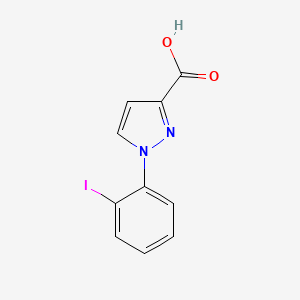
![7-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13274677.png)
![N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine](/img/structure/B13274679.png)
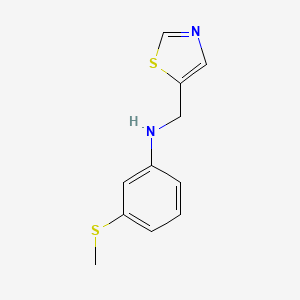
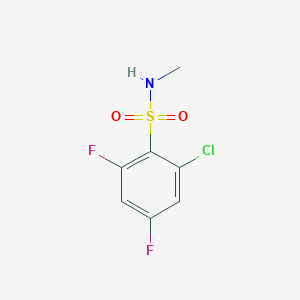
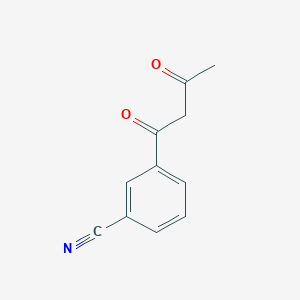

![(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13274703.png)
